

Comparative Docking Analysis of Thiazole Derivatives as Potential Therapeutic Agents

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Compound of Interest

Compound Name: 4-(Methoxymethyl)thiazole

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A comprehensive review of in-silico studies on various thiazole scaffolds, highlighting their interactions with key biological targets and potential as inhibitors in disease pathways.

This guide provides a comparative analysis of molecular docking studies conducted on various thiazole derivatives, based on recent scientific literature. While specific data on "**4-(Methoxymethyl)thiazole**" derivatives were not prominently available, this report synthesizes findings on other functionally significant thiazole-based compounds. The aim is to offer researchers and drug development professionals a consolidated view of the potential of the thiazole moiety in designing targeted inhibitors. The data presented herein is collated from multiple studies and focuses on the binding affinities and interaction patterns of these compounds with protein targets implicated in cancer and infectious diseases.

Comparative Docking Performance of Thiazole Derivatives

The following table summarizes the docking performance of various thiazole derivatives against their respective biological targets. The docking scores, typically represented as binding energies (in kcal/mol) or other scoring functions (e.g., MolDock Score), indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values and higher scores generally suggest more favorable interactions.

Thiazole Derivative Class	Target Protein	PDB ID	Docking Score/Binding Affinity	Key Interactions	Reference
2,4-Disubstituted Thiazoles	Tubulin	Not Specified	IC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μ M for cytotoxic activity. Compounds 5c, 7c, and 9a showed remarkable tubulin polymerization inhibition with IC50 values of 2.95 ± 0.18 , 2.00 ± 0.12 , and 2.38 ± 0.14 μ M, respectively. [1]	The studies suggest these compounds have a promising binding mode within the tubulin active site.[1]	[1][2]
N-substituted Thiazoles	FabH	3iL9	MolDock scores ranged from -102.612 to -144.236, with 4-10 hydrogen bonds.[3]	The docking energy of the ligands was negative, indicating stable binding interaction between the receptor and the ligands. [3]	[3]

Thiazole- Thiophene Hybrids	Rab7b	Not Specified	Compounds 9 and 11b showed promising anticancer activity with IC50 values of 14.6 ± 0.8 and 28.3 ± 1.5 µM, respectively. The molecular docking analysis predicted a good fit into the binding site of Rab7b. [4]	The synthesized compounds are predicted to fit into the binding site of the target Rab7b.[4]	[4]
Thiazole- Bearing Thiophene Derivatives	Not Specified	Not Specified	Compounds 4b and 13a exhibited promising antitumor activity against MCF- 7 breast cancer cells with IC50 values of 10.2 ± 0.7 and 11.5 ± 0.8 µM, respectively. [5]	Not detailed in snippets.	[5]

Alkyne Containing Thiazoles	Bacterial DNA Gyrase (GyrB)	1KZN	Not Specified	A molecular docking study was performed to understand the plausible mechanism of antimicrobial activity.[6]	[6]
Thiazole Carboxamide s	Cyclooxygen ase (COX)	Not Specified	Compound 2h was the most potent, with an inhibitory activity percentage at 5 μ M concentration of 81.5% against COX- 2 and 58.2% against COX- 1.[7]	Not detailed in snippets.	[7]
2-Hydrazinyl- thiazolones	VEGFR-2	Not Specified	Compound 4c was found to be the most active derivative, with an IC50 of 0.15 μ M against VEGFR-2.[8]	Compound 4c exhibited good binding affinity in molecular docking studies with key proteins like aromatase, EGFR,	[8]

CDK2, and
Bcl-2.[8]4-Substituted
Methoxybenz
oyl-Aryl-
Thiazoles
(SMART)

Tubulin

Not Specified

These compounds bind potently to the colchicine-binding site in tubulin and inhibit tubulin polymerization.[9]

The compounds arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis.[9][10]

Phenyl-amino
Thiazoles

PI3K/mTOR

Not Specified

Compound 3b was the most potent against all tested cancer cell lines, exhibiting lethal effects against 36 of them.[11]

The development of dual PI3K/mTOR inhibitors is a promising strategy in cancer treatment.[11]

Experimental Protocols: Molecular Docking

The in-silico molecular docking studies cited in this guide generally follow a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may vary between studies, the core methodology remains consistent.

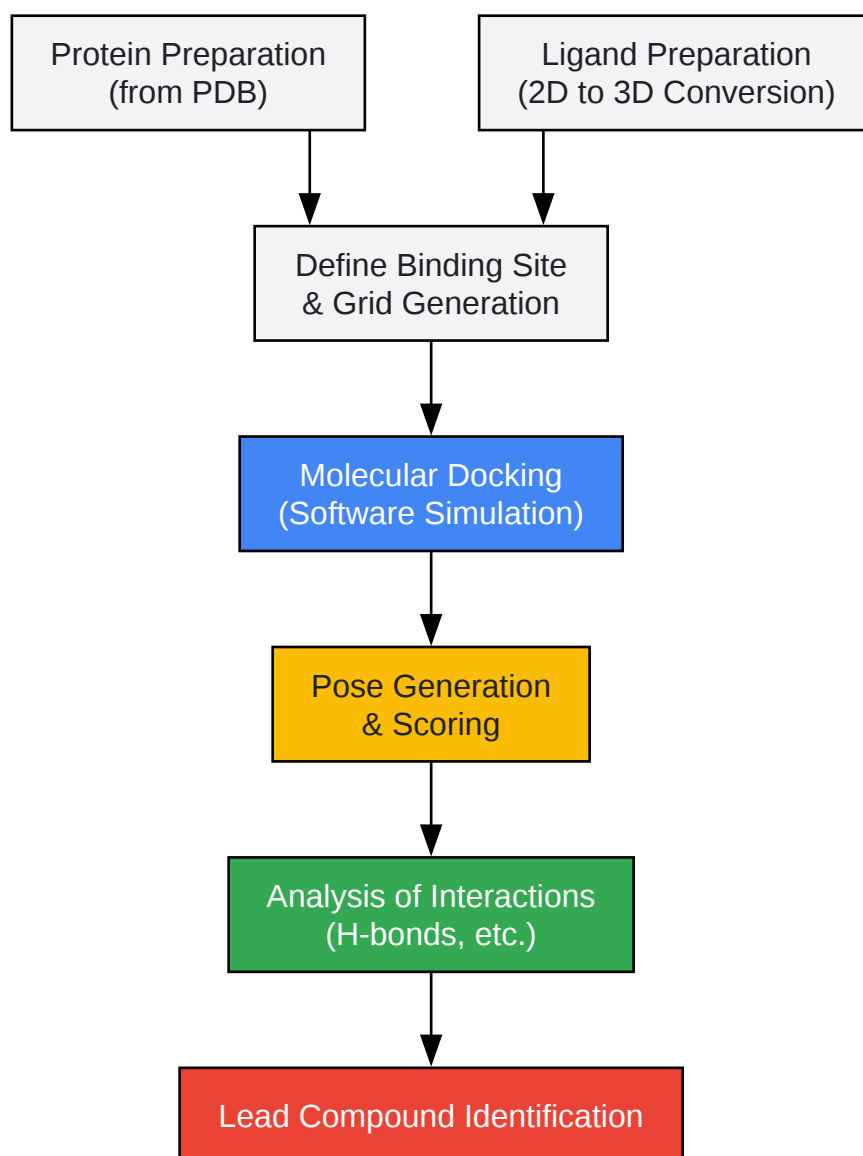
General Docking Protocol:

- **Protein Preparation:** The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning appropriate charges.

- **Ligand Preparation:** The 2D structures of the thiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed on the ligand structures to obtain a stable conformation.
- **Grid Generation:** A binding site on the protein is defined, typically centered around the location of a known co-crystallized ligand or a predicted active site. A grid box is generated to encompass this binding site, defining the search space for the docking algorithm.
- **Molecular Docking:** Docking is performed using specialized software such as Molegro Virtual Docker or the GLIDE module of the Schrödinger Suite.^{[3][6]} The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.
- **Analysis of Results:** The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site. The pose with the most favorable score and interactions is considered the most likely binding mode.

Visualizing the Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study, from initial setup to final analysis.

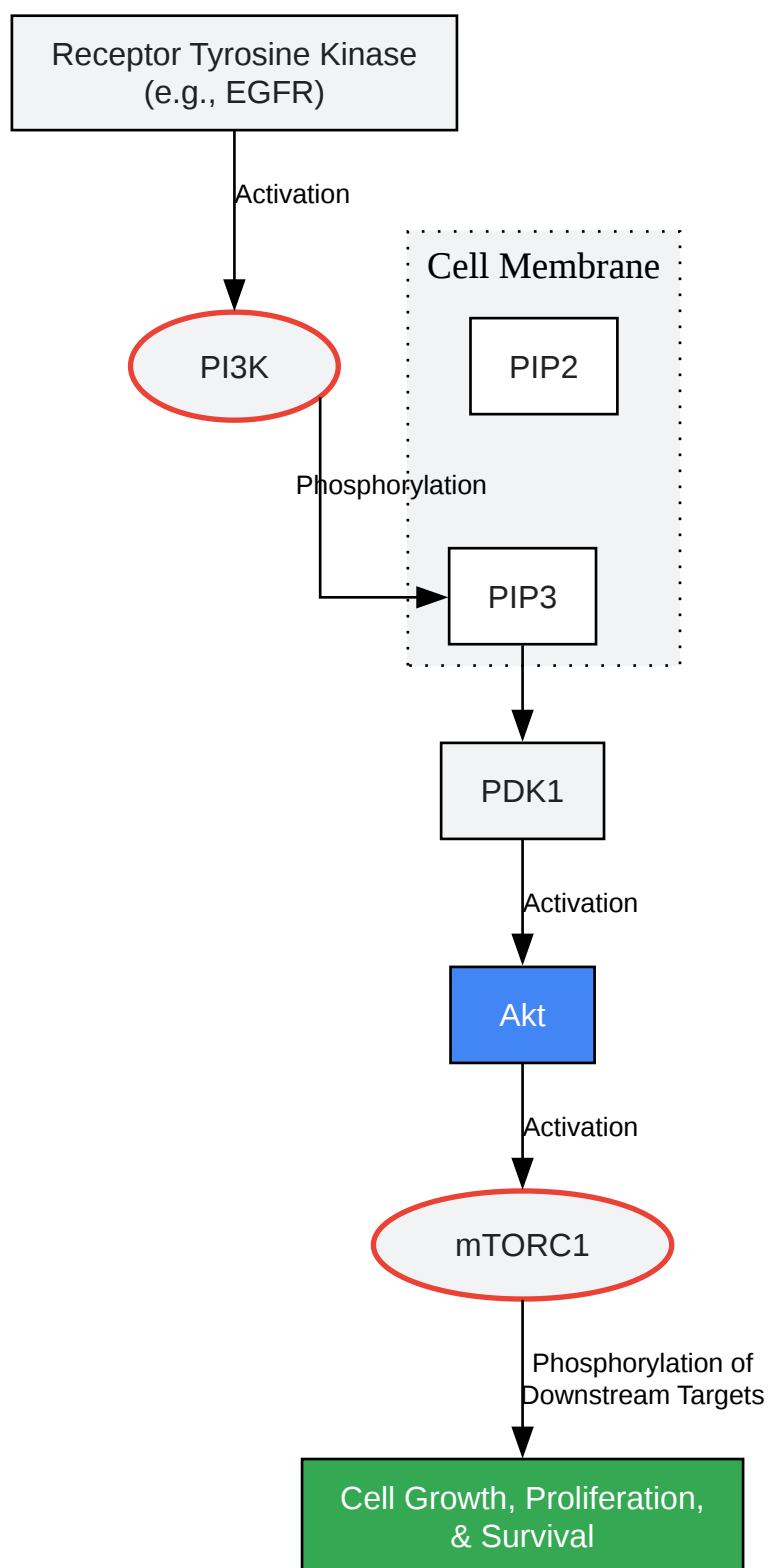


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Caption: A generalized workflow for in-silico molecular docking studies.

Signaling Pathway Implication: PI3K/Akt/mTOR

Several of the reviewed thiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival. The diagram below illustrates the central role of PI3K and mTOR in this pathway, highlighting them as key therapeutic targets.



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Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.

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